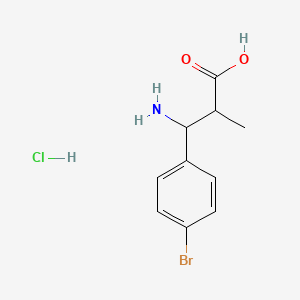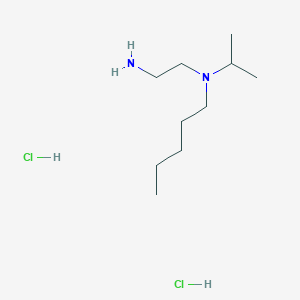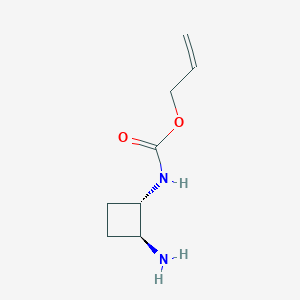
trans-Allyl-2-aminocyclobutyl carbamate
Vue d'ensemble
Description
trans-Allyl-2-aminocyclobutyl carbamate: is a chemical compound with the molecular formula C8H14N2O2. It is a derivative of cyclobutyl carbamate with an allyl group and an amino group attached to the cyclobutyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-Allyl-2-aminocyclobutyl carbamate typically involves the following steps:
Allylation: : The starting material, cyclobutyl carbamate, undergoes an allylation reaction to introduce the allyl group.
Amination: : The resulting compound is then subjected to an amination reaction to introduce the amino group at the 2-position of the cyclobutyl ring.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
trans-Allyl-2-aminocyclobutyl carbamate can undergo various chemical reactions, including:
Oxidation: : The allyl group can be oxidized to form an allylic alcohol or ketone.
Reduction: : The carbamate group can be reduced to an amine.
Substitution: : The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Nucleophiles like halides and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: : Allylic alcohols or ketones.
Reduction: : Primary or secondary amines.
Substitution: : Various substituted cyclobutyl carbamates.
Applications De Recherche Scientifique
trans-Allyl-2-aminocyclobutyl carbamate has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used as a probe to study biological systems and interactions.
Industry: : It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which trans-Allyl-2-aminocyclobutyl carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the carbamate group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to desired outcomes in various applications.
Comparaison Avec Des Composés Similaires
trans-Allyl-2-aminocyclobutyl carbamate is unique due to its specific structural features. Similar compounds include:
Cyclobutyl carbamate: : Lacks the allyl and amino groups.
Allylamine: : Lacks the cyclobutyl ring.
Aminocyclobutane: : Lacks the carbamate group.
Propriétés
IUPAC Name |
prop-2-enyl N-[(1S,2S)-2-aminocyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-5-12-8(11)10-7-4-3-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRYTKFSHUYLCU-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@H]1CC[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



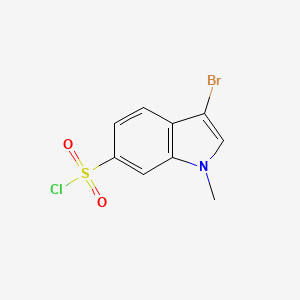


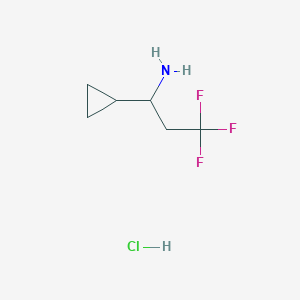
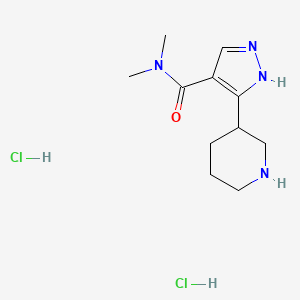
![3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride](/img/structure/B1383438.png)
![[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B1383440.png)

